1,1-Dimethyl-2-(4-methylphenyl)piperidin-1-ium chloride
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Overview
Description
1,1-Dimethyl-2-(4-methylphenyl)piperidin-1-ium chloride is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-(4-methylphenyl)piperidin-1-ium chloride involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, ensuring the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2-(4-methylphenyl)piperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted piperidine derivatives .
Scientific Research Applications
1,1-Dimethyl-2-(4-methylphenyl)piperidin-1-ium chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2-(4-methylphenyl)piperidin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
Pyridine: Another nitrogen-containing heterocycle with distinct reactivity.
Piperazine: A related compound with two nitrogen atoms in the ring.
Uniqueness
1,1-Dimethyl-2-(4-methylphenyl)piperidin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
61858-19-3 |
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Molecular Formula |
C14H22ClN |
Molecular Weight |
239.78 g/mol |
IUPAC Name |
1,1-dimethyl-2-(4-methylphenyl)piperidin-1-ium;chloride |
InChI |
InChI=1S/C14H22N.ClH/c1-12-7-9-13(10-8-12)14-6-4-5-11-15(14,2)3;/h7-10,14H,4-6,11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KBRRMBFCAZDGJZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCC[N+]2(C)C.[Cl-] |
Origin of Product |
United States |
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